
2-dodecylbenzenesulfonic acid;1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-dodecylbenzenesulfonic acid;1H-imidazole is a compound that combines the properties of both 2-dodecylbenzenesulfonic acid and 1H-imidazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-dodecylbenzenesulfonic acid;1H-imidazole typically involves the reaction of 2-dodecylbenzenesulfonic acid with 1H-imidazole under specific conditions. The reaction is usually carried out in an aqueous medium with a catalytic amount of p-dodecylbenzenesulfonic acid . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2-dodecylbenzenesulfonic acid;1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding sulfonates.
Substitution: The compound can participate in substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonates. Substitution reactions can result in a variety of functionalized imidazole derivatives.
Aplicaciones Científicas De Investigación
2-dodecylbenzenesulfonic acid;1H-imidazole has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of surfactants and detergents due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of 2-dodecylbenzenesulfonic acid;1H-imidazole involves its interaction with molecular targets through its sulfonic acid and imidazole groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the imidazole ring can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-dodecylbenzenesulfonic acid: This compound shares the sulfonic acid group but lacks the imidazole ring.
1H-imidazole: This compound contains the imidazole ring but does not have the sulfonic acid group.
p-dodecylbenzenesulfonic acid: Similar to 2-dodecylbenzenesulfonic acid but with a different substitution pattern on the benzene ring.
Uniqueness
2-dodecylbenzenesulfonic acid;1H-imidazole is unique due to the combination of the sulfonic acid group and the imidazole ring in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
Propiedades
Número CAS |
920958-66-3 |
|---|---|
Fórmula molecular |
C21H34N2O3S |
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
2-dodecylbenzenesulfonic acid;1H-imidazole |
InChI |
InChI=1S/C18H30O3S.C3H4N2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-2-5-3-4-1/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);1-3H,(H,4,5) |
Clave InChI |
NVVZJDSVKLBXFW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C1=CN=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


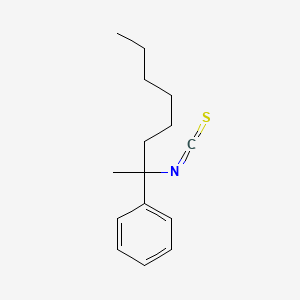
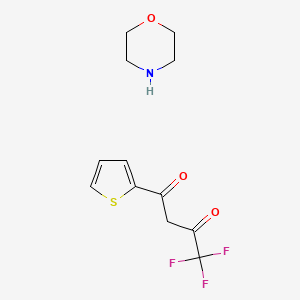
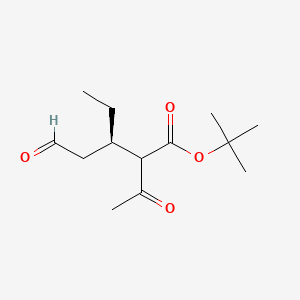
![11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL](/img/structure/B12616182.png)
![1-[6-(Methanesulfonyl)pyridin-3-yl]piperazine](/img/structure/B12616183.png)
![2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12616186.png)
![Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12616192.png)
![Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy-](/img/structure/B12616201.png)
![4-({S-benzyl-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteinyl}amino)butanoic acid](/img/structure/B12616210.png)
![2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12616223.png)
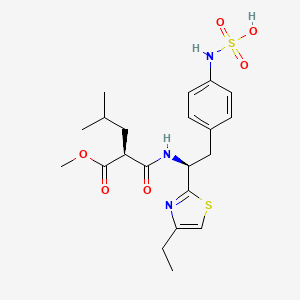
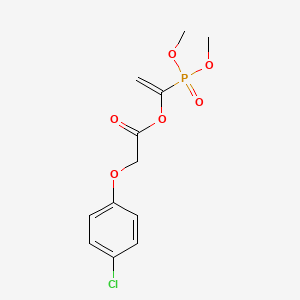
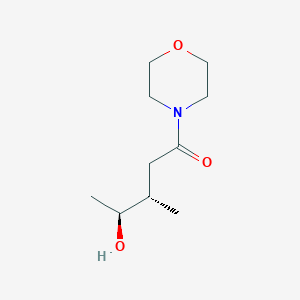
![5-{[3-Iodo-6-(trifluoromethyl)pyridin-2-YL]oxy}pent-2-enoic acid](/img/structure/B12616239.png)
